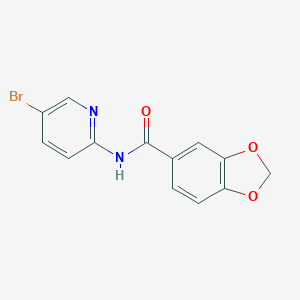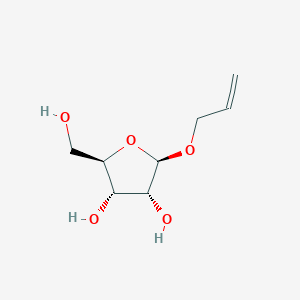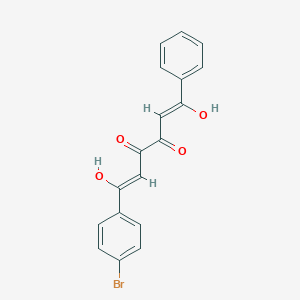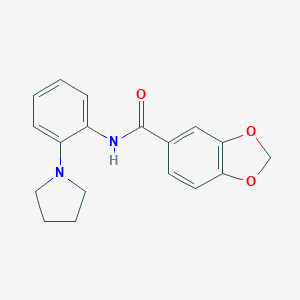
N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in various scientific studies, and its synthesis method and mechanism of action have been extensively studied. In
作用機序
The mechanism of action of N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammatory and cancer pathways. It has been shown to inhibit the activity of protein kinase B (Akt) and nuclear factor kappa B (NF-κB), which are both involved in inflammatory and cancer pathways.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α). It has also been shown to induce apoptosis (cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide in lab experiments is that it has been extensively studied and has shown promising results in various scientific studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide. One direction is to further explore its potential therapeutic applications in treating inflammatory diseases and cancer. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective therapeutic agents. Additionally, future research could focus on optimizing the synthesis method of N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide to improve its purity and yield.
合成法
The synthesis of N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves the reaction of 5-bromopyridine-2-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
科学的研究の応用
N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications in various scientific fields. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
製品名 |
N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C13H9BrN2O3 |
分子量 |
321.13 g/mol |
IUPAC名 |
N-(5-bromopyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H9BrN2O3/c14-9-2-4-12(15-6-9)16-13(17)8-1-3-10-11(5-8)19-7-18-10/h1-6H,7H2,(H,15,16,17) |
InChIキー |
KATYZVRIPDDXDG-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)Br |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![3-chloro-4-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237888.png)

![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)

